2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-8-5-11(16)15-12(14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBGMWZHJQWVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Pyrimidinone Derivatives
Pyrimidinones are typically synthesized via cyclocondensation, nucleophilic substitution, or multicomponent reactions. The target compound’s structure—a pyrimidinone core with a 3-fluorobenzylsulfanyl moiety at position 2 and a methyl group at position 6—requires careful selection of starting materials and reaction conditions to ensure regioselectivity and functional group compatibility.
Preparation Methods for 2-[(3-Fluorobenzyl)Sulfanyl]-6-Methyl-4(3H)-Pyrimidinone
Multicomponent Cyclocondensation Reactions
Multicomponent reactions (MCRs) offer a one-pot route to construct the pyrimidinone ring while introducing substituents. A representative approach involves:
Reagents :
- Ethyl acetoacetate (β-keto ester)
- 3-Fluorobenzyl thiol (sulfur source)
- Urea or thiourea (nitrogen source)
- Catalytic Fe₃O₄@meglumine sulfonic acid (Fe₃O₄@MSA)
Procedure :
- Combine ethyl acetoacetate (1 mmol), 3-fluorobenzyl thiol (1.2 mmol), and urea (1.5 mmol) in ethanol/water (1:1).
- Add Fe₃O₄@MSA (0.025 g) and irradiate under microwave (400 W, 80°C, 15 min).
- Purify via column chromatography (ethyl acetate/hexane) to yield the product.
Mechanism :
The Fe₃O₄@MSA catalyst facilitates Knoevenagel condensation between the β-keto ester and aldehyde (in situ generated from 3-fluorobenzyl thiol), followed by cyclization with urea to form the pyrimidinone ring.
Stepwise Synthesis via Chloropyrimidinone Intermediate
This method involves synthesizing a chloropyrimidinone precursor, followed by nucleophilic substitution with 3-fluorobenzyl thiol.
Synthesis of 2-Chloro-6-Methyl-4(3H)-Pyrimidinone
Reagents :
- 6-Methyl-2-thiouracil
- Phosphoryl chloride (POCl₃)
Procedure :
- Reflux 6-methyl-2-thiouracil (1 mmol) in POCl₃ (5 mL) at 110°C for 4 hr.
- Quench with ice-water and neutralize with NaHCO₃ to precipitate 2-chloro-6-methyl-4(3H)-pyrimidinone.
Thiolation with 3-Fluorobenzyl Thiol
Reagents :
- 2-Chloro-6-methyl-4(3H)-pyrimidinone
- 3-Fluorobenzyl thiol
- Triethylamine (TEA)
Procedure :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency and reduces time.
Reagents :
- Malononitrile
- 3-Fluorobenzaldehyde
- Thiourea
- DMAP catalyst
Procedure :
- Mix malononitrile (1 mmol), 3-fluorobenzaldehyde (1 mmol), and thiourea (1.2 mmol) in DMF.
- Add DMAP (0.1 eq) and irradiate under microwave (175 W, 110°C, 10 min).
- Acidify with glacial acetic acid and filter the precipitate.
Yield : ~70% (based on analogous pyrano-pyrimidine syntheses).
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters of each method:
| Method | Conditions | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Multicomponent MCR | Microwave, 80°C | Fe₃O₄@MSA | 65–72 | ≥95 |
| Stepwise Synthesis | Reflux, 80°C | POCl₃/TEA | 78 | ≥98 |
| Microwave-Assisted | Microwave, 110°C | DMAP | 70 | ≥97 |
Key Findings :
Analytical Validation and Characterization
Synthetic products are validated using:
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions may form 4-thioxo isomers. Use of bulky bases (e.g., DBU) suppresses side products.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Catalyst Recycling : Fe₃O₄@MSA can be reused for 5 cycles without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyrimidinone ring.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Modified pyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidinone Derivatives
Key Observations:
- Fluorine vs. Chlorine : The 3-fluorobenzyl group in the target compound offers a balance of electronegativity and steric profile compared to bulkier chloro-fluorobenzyl groups (e.g., in ).
- Methyl vs.
- Amino vs. Methyl at C6: Amino-substituted derivatives () exhibit higher hydrogen-bonding capacity, which may enhance enzymatic interactions but reduce metabolic stability.
Physicochemical Properties
Table 3: Computed Properties of Selected Compounds
- Polar Surface Area : Higher values (e.g., in hydroxyethyl derivatives) correlate with improved solubility and bioavailability.
Biological Activity
The compound 2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to summarize the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C11H10FN3OS
- Molecular Weight: 235.28 g/mol
- CAS Number: 135481198
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent bactericidal effects.
- Anti-inflammatory Effects : Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory potential.
- Anticancer Properties : Research indicates that certain pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of halogenated pyrimidines, including derivatives similar to this compound, found that these compounds significantly reduced biofilm formation in S. aureus at concentrations as low as 5 µg/mL. The research highlighted a 95% reduction in hemolysis with a corresponding MIC of 50 µg/mL, suggesting strong antibacterial properties .
Anti-inflammatory Activity
In another investigation, pyrimidine derivatives were assessed for their ability to modulate inflammatory responses in vitro. The results indicated that these compounds could effectively reduce the secretion of pro-inflammatory mediators, supporting their potential use in treating inflammatory diseases .
Anticancer Activity
A recent study focused on the synthesis of novel pyrimidine derivatives for anticancer applications revealed that certain compounds exhibited IC50 values in the nanomolar range against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
Data Summary Table
Q & A
What are the key challenges in synthesizing 2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone, and how can reaction conditions be optimized?
Category: Basic Research
Answer:
Synthesis typically involves multi-step reactions, including thioether formation and pyrimidinone ring closure. A major challenge is controlling regioselectivity during sulfanyl group introduction. Optimization strategies include:
- Temperature control : Reactions at 0–25°C minimize side reactions (e.g., over-alkylation) .
- Catalyst selection : Use of mild bases (e.g., K₂CO₃) to avoid decomposition of the fluorobenzyl moiety .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
Yield improvements (up to 75%) are reported using stepwise purification via column chromatography and recrystallization .
How can structural characterization of this compound address discrepancies in reported spectral data?
Category: Basic Research
Answer:
Conflicting NMR or mass spectrometry data often arise from tautomerism in the pyrimidinone ring. To resolve this:
- X-ray crystallography : Provides definitive proof of tautomeric forms and substituent orientation. For example, CCDC 2050940 (analogous compound) confirms the enol-keto equilibrium .
- Dynamic NMR : Monitors temperature-dependent tautomerization in DMSO-d₆, revealing dominant forms under specific conditions .
- DFT calculations : Validate experimental data by modeling electronic environments of fluorine and sulfur atoms .
What experimental approaches are used to study its binding affinity to biological targets?
Category: Advanced Research
Answer:
Interaction studies focus on enzymes or receptors (e.g., kinases, GPCRs). Key methodologies include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized targets, achieving sub-μM resolution .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate competitive vs. allosteric binding .
- Molecular docking : Predicts binding poses using analogs (e.g., 2-(4-chlorobenzyl) derivatives) to guide mutagenesis studies .
How do environmental factors (pH, light) influence the compound’s stability, and what degradation products form?
Category: Advanced Research
Answer:
Stability studies reveal:
- pH sensitivity : Hydrolysis of the sulfanyl group occurs at pH > 8, forming 3-fluorobenzyl mercaptan and 6-methyl-4(3H)-pyrimidinone .
- Photodegradation : UV exposure induces C-S bond cleavage, yielding nitroso intermediates (detected via LC-MS) .
Mitigation strategies : - Storage in amber vials at pH 6–7 (buffered solutions).
- Addition of antioxidants (e.g., BHT) to suppress radical-mediated degradation .
How can researchers reconcile contradictory bioactivity data between in vitro and in vivo models?
Category: Advanced Research
Answer:
Discrepancies often stem from pharmacokinetic variability. Methodological solutions include:
- Metabolite profiling : LC-HRMS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to in vivo efficacy .
- Plasma protein binding assays : Quantify free compound levels using equilibrium dialysis; >90% binding explains reduced in vivo activity .
- Species-specific enzyme screens : Test against human vs. rodent CYP450 isoforms to predict metabolic stability .
What structural analogs are critical for structure-activity relationship (SAR) studies?
Category: Advanced Research
Answer:
Key analogs for SAR exploration:
| Analog | Modification | Impact on Activity |
|---|---|---|
| 2-[(2-chlorobenzyl)sulfanyl] | Halogen substitution | ↑ Binding affinity to kinase targets |
| 6-Amino-5-nitro derivatives | Nitro group addition | ↓ Solubility but ↑ cytotoxicity |
| Trifluoromethyl-substituted | Enhanced electronegativity | Improved metabolic stability |
| Comparative assays (e.g., IC₅₀ shifts in enzyme inhibition) guide lead optimization . |
What computational tools are recommended for predicting its physicochemical properties?
Category: Advanced Research
Answer:
- logP calculation : Use MarvinSuite or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration .
- pKa prediction : SPARC algorithms account for tautomerism effects on ionization .
- Molecular dynamics (MD) : Simulate membrane permeability using CHARMM force fields .
Validation with experimental HPLC logD₇.₄ data ensures model accuracy (±0.3 log units) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
